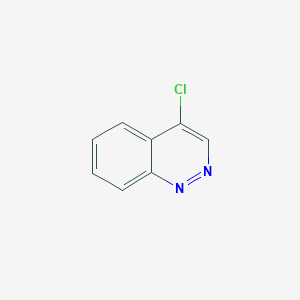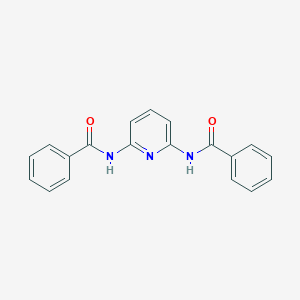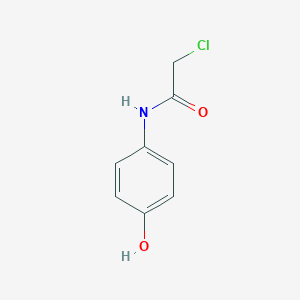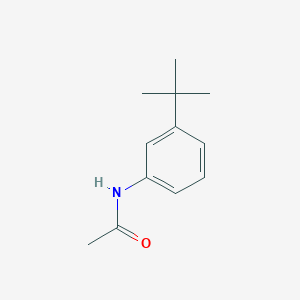
4-クロロシンノリン
説明
4-Chlorocinnoline is a chemical compound with the molecular formula C8H5ClN2. It has an average mass of 164.592 Da and a mono-isotopic mass of 164.014130 Da .
Molecular Structure Analysis
The molecular structure of 4-Chlorocinnoline is represented by the SMILES notationClc1c2ccccc2nnc1 . This indicates that the molecule contains a chlorine atom attached to a cinnoline base. Physical and Chemical Properties Analysis
4-Chlorocinnoline has a density of 1.4±0.1 g/cm3, a boiling point of 301.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm3, and its polar surface area is 26 Å2 .Relevant Papers There are several relevant papers on 4-Chlorocinnoline. One discusses the metalation of pyridazine, cinnoline, and phthalazine derivatives . Another paper titled “Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile” could also be of interest .
科学的研究の応用
4-クロロシンノリン:科学研究における応用に関する包括的な分析: 4-クロロシンノリンは、科学研究においてさまざまな応用を持つ汎用性の高い化学化合物です。以下は、この化合物のユニークな応用に焦点を当てた詳細なセクションです。
新規有機化合物の合成
4-クロロシンノリンは、新規有機化合物の合成のための出発物質として役立ちます。 研究者は、乾燥DMF中のグリシドール/水素化ナトリウムなどの他の試薬との反応によって、複雑な分子を調製するためにそれを利用してきました .
メタル化反応
有機化学の分野では、4-クロロシンノリンはメタル化反応に使用されます。 特に芳香族アルデヒドが求電子剤として選択された場合、リチウムジイソプロピルアミド(LDA)が金属化剤として使用されると、満足のいく結果が得られました .
ナノ粒子の合成
この化合物は、ナノ粒子(NPs)の合成における潜在的な用途があり、これらのナノ粒子は、そのユニークな物理化学的特性により、さまざまな生物学および医学の科学的用途において重要です .
作用機序
Target of Action
Cinnoline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their heterocyclic nature .
Mode of Action
It’s known that cinnoline derivatives can undergo metalation, a process where a metal atom is introduced into a molecule . This process can potentially alter the compound’s interaction with its targets, leading to changes in biological activity.
Biochemical Pathways
Cinnoline derivatives are known to participate in various biochemical reactions due to their versatile chemical structure .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a bbb permeant, indicating that it can cross the blood-brain barrier . It’s also known to be a CYP1A2 inhibitor . These properties can impact the compound’s bioavailability and distribution within the body.
Result of Action
Cinnoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
特性
IUPAC Name |
4-chlorocinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-5-10-11-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSFFUOWXQRDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447987 | |
| Record name | 4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5152-84-1 | |
| Record name | 4-Chlorocinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5152-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chlorocinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorocinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 4-Chlorocinnoline?
A1: 4-Chlorocinnoline serves as a crucial starting material for synthesizing diverse cinnoline derivatives via various cross-coupling reactions. For instance, it undergoes Sonogashira coupling with terminal alkynes to yield 4-ethynylcinnolines []. Similarly, Suzuki coupling with boronic esters leads to the formation of 4-arylcinnolines []. These reactions highlight the versatility of 4-Chlorocinnoline in constructing complex cinnoline-based structures for diverse applications.
Q2: Can you elaborate on the N-oxidation of 4-chlorocinnoline?
A2: N-oxidation of 4-chlorocinnoline produces both 4-chlorocinnoline 1-oxide and 4-chlorocinnoline 2-oxide. Interestingly, the yield of the 2-oxide is significantly higher than that of the 1-oxide []. This preference for 2-oxide formation is also observed in the N-oxidation of 4-methoxycinnoline [], suggesting an electronic influence of the substituent on the regioselectivity of the oxidation.
Q3: How does the reactivity of 4-chlorocinnoline-3-carbonitrile differ from 4-chlorocinnoline?
A3: The presence of the nitrile group at the 3-position in 4-chlorocinnoline-3-carbonitrile significantly influences its reactivity compared to 4-chlorocinnoline. This compound readily undergoes condensation reactions with various nucleophiles []. For example, it reacts with hydrazine and substituted hydrazines to yield a series of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines [], highlighting its potential in generating fused heterocyclic systems.
Q4: What is the significance of 4-chlorocinnoline synthesis from o-aminophenylacetylenes?
A4: The synthesis of 4-chlorocinnolines from o-aminophenylacetylenes, employing sodium nitrite and concentrated hydrochloric acid, offers a convenient and practical route to these valuable intermediates []. This method demonstrates an alternative approach to traditional methods and can be extended to synthesize 4-bromocinnolines using hydrobromic acid [].
Q5: Are there any studies focusing on the structure-activity relationship (SAR) of 4-chlorocinnoline derivatives?
A5: Recent studies have explored the antileukemic activity of various cinnoline sulfonamide derivatives and 4-substituted cinnolines synthesized via cross-coupling reactions of 4-chlorocinnoline []. These investigations revealed that modifications at the 4-position of the cinnoline scaffold significantly impact the biological activity, with specific substitutions demonstrating potent antileukemic effects against both wild-type and imatinib-resistant cell lines [].
Q6: Beyond its use in organic synthesis, are there any reports on the biological activity of 4-chlorocinnoline itself?
A6: While 4-chlorocinnoline serves primarily as a synthetic building block, limited information is available regarding its inherent biological activity. Further research is needed to explore its potential therapeutic applications.
Q7: What analytical techniques are commonly employed to characterize 4-chlorocinnoline and its derivatives?
A7: Various spectroscopic techniques are routinely employed for characterizing 4-chlorocinnoline and its derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the structure and connectivity of atoms within the molecule [, ]. Additionally, techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable for confirming functional groups and determining molecular weight, respectively.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)


![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)




![Imidazo[1,2-a]pyridine, 2-(2-benzofuranyl)-](/img/structure/B183156.png)
